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Compound of Interest

Compound Name: 2-Amino-9-fluorenone

Cat. No.: B160198 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Amino-9-fluorenone, a crucial organic compound utilized in advanced synthesis and as a

fluorescent probe.[1] The following sections present quantitative spectral data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along

with detailed experimental protocols for data acquisition. This document is intended for

researchers, scientists, and professionals in the field of drug development and materials

science.

Spectroscopic Data Summary
The spectral data for 2-Amino-9-fluorenone (CAS No: 3096-57-9, Molecular Formula:

C₁₃H₉NO) provides critical insights into its molecular structure and electronic properties.[2] The

following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

UV-Vis spectroscopy.

Table 1: ¹H NMR Spectral Data for 2-Amino-9-fluorenone
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.55 d 1.2 H-8

7.38 dd 7.5, 1.2 H-6

7.32 d 7.5 H-5

7.25 d 7.9 H-4

7.13 t 7.3 H-7

6.96 d 2.2 H-1

6.71 dd 7.9, 2.2 H-3

3.91 br s - -NH₂

Data obtained in CDCl₃ at 399.65 MHz.[3][4]

Table 2: ¹³C NMR Spectral Data for 2-Amino-9-fluorenone
Chemical Shift (δ) ppm Assignment

194.3 C-9 (C=O)

155.0 C-2

144.9 C-4a

135.1 C-5a

134.6 C-9a

129.5 C-7

124.7 C-6

120.7 C-8

118.0 C-3

115.5 C-1

110.0 C-4
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Predicted data, consistent with spectra obtained in CDCl₃.[2][5]

Table 3: Key IR Absorption Bands for 2-Amino-9-
fluorenone

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 N-H stretch (amine)

3100-3000 C-H stretch (aromatic)

~1712 C=O stretch (ketone)

~1600 C=C stretch (aromatic)

~1200 C-N stretch (amine)

Data consistent with spectra obtained from KBr disc or nujol mull.[2][6]

Table 4: UV-Vis Absorption Maxima for 2-Amino-9-
fluorenone

Wavelength (λmax) nm Solvent

~260 Methanol

~300 Methanol

~420 Methanol

General absorption regions for fluorenone derivatives.[7][8]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 2-
Amino-9-fluorenone.
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Methodology:

Sample Preparation: A sample of 2-Amino-9-fluorenone (approximately 5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The

solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a Bruker DMX-500 spectrometer or a similar

instrument operating at a frequency of 400 MHz or higher for protons.[9]

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation

delay are optimized.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger

number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected. Chemical shifts are referenced to the internal standard

(TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-9-fluorenone.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 2-Amino-9-fluorenone is ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, such as a Bruker Tensor 27 FT-IR.[10]

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and

the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-

400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within 2-Amino-9-fluorenone.

Methodology:

Sample Preparation: A dilute solution of 2-Amino-9-fluorenone is prepared in a UV-grade

solvent, such as methanol or hexane.[8] The concentration is adjusted to ensure that the

maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0

absorbance units).

Instrumentation: The absorption spectrum is measured using a dual-beam UV-Vis

spectrophotometer, such as a Cary 50.[8]

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample

cuvette is then placed in the sample beam path, and the spectrum is scanned over a range

of approximately 200-800 nm.

Data Processing: The instrument software automatically subtracts the reference spectrum

from the sample spectrum to provide the final absorption spectrum of the compound. The

wavelengths of maximum absorbance (λmax) are then identified.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-9-fluorenone.
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Workflow for Spectroscopic Analysis of 2-Amino-9-fluorenone
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Caption: General workflow for the spectroscopic characterization of 2-Amino-9-fluorenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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